molecular formula C15H18N4O2 B7731872 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B7731872
M. Wt: 286.33 g/mol
InChI Key: GMZLSUYJTQDLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. The structure integrates a pyridopyrimidine core, a privileged pharmacophore in kinase binding, with a reactive carbaldehyde group and a 4-ethylpiperazine moiety. The carbaldehyde functionality is a critical synthetic handle, allowing for further derivatization via nucleophilic addition or reductive amination to generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the exploration of novel therapeutic agents targeting kinase-driven pathologies, such as oncological and inflammatory diseases. Researchers utilize this molecule to develop potent and selective inhibitors, leveraging its ability to interact with the ATP-binding site of various kinases. The presence of the 4-ethylpiperazine group is a common strategy to enhance solubility and optimize pharmacokinetic properties, while also contributing to key interactions in the kinase's hydrophobic region. Its primary research value lies in its utility as a versatile building block for the construction of more complex, biologically active molecules aimed at probing cellular signaling pathways and validating new drug targets.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-17-7-9-18(10-8-17)14-12(11-20)15(21)19-6-4-3-5-13(19)16-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLSUYJTQDLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Olefination and Cyclization

The pyrido[1,2-a]pyrimidine scaffold is constructed via a HWE olefination reaction. Starting from 4-aminopyrimidine-3-carbaldehyde derivatives, a phosphonate reagent introduces α,β-unsaturated carbonyl intermediates. Subsequent photoisomerization (UV light, 254 nm) induces Z/E isomerization, followed by thermal cyclization to form the fused pyridine ring. For example:

  • Reagents : Diethyl (3-oxoprop-1-enyl)phosphonate, potassium tert-butoxide.

  • Conditions : DMF, 0°C to room temperature, followed by toluene reflux (110°C).

  • Yield : 65–78% for cyclized pyrido[1,2-a]pyrimidine intermediates.

This method allows substitution at position 7 of the pyrido[1,2-a]pyrimidine core, critical for subsequent functionalization.

Introduction of the 3-Carbaldehyde Group

Oxidation of Hydroxymethyl Precursors

The 3-carbaldehyde moiety is introduced via oxidation of a hydroxymethyl intermediate. For example:

  • Step 1 : Vilsmeier-Haack formylation of the pyrido[1,2-a]pyrimidine at position 3 using POCl₃ and DMF.

  • Step 2 : Hydrolysis of the formylated intermediate under basic conditions (NaOH, H₂O/THF) yields the aldehyde.

Typical Conditions :

StepReagentsSolventTemperatureYield
1POCl₃, DMFDCM0°C → RT82%
2NaOH, H₂OTHF/H₂O50°C90%

Substitution at Position 2 with 4-Ethylpiperazine

Nucleophilic Aromatic Substitution

The 2-chloro intermediate undergoes substitution with 4-ethylpiperazine under basic conditions:

  • Reagents : 4-Ethylpiperazine, K₂CO₃.

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : 70–75%.

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic attack by the piperazine nitrogen, with K₂CO₃ neutralizing HCl byproduct.

Integrated Synthetic Workflow

A representative multi-step synthesis is outlined below:

  • Pyrido[1,2-a]pyrimidine Core Formation :

    • HWE olefination of 4-aminopyrimidine-3-carbaldehyde → cyclization to 4-oxo-4H-pyrido[1,2-a]pyrimidine.

  • 3-Formylation :

    • Vilsmeier-Haack reaction → hydrolysis to 3-carbaldehyde.

  • 2-Substitution :

    • Chlorination (PCl₅, POCl₃) → displacement with 4-ethylpiperazine.

Overall Yield : 42% (three steps).

Alternative Routes and Modifications

Reductive Amination Approach

A patent route describes reductive amination for introducing alkylamine groups:

  • Step : Condensation of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 4-ethylpiperazine using NaBH₃CN in MeOH.

  • Yield : 68%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for substitution steps:

  • Conditions : 150°C, 30 minutes, DMF/K₂CO₃.

  • Yield : 80% (vs. 70% conventional heating).

Critical Analysis of Methodologies

MethodAdvantagesLimitations
HWE CyclizationHigh regioselectivityRequires UV light installation
Vilsmeier FormylationDirect aldehyde introductionPOCl₃ handling hazards
Microwave SynthesisTime-efficientSpecialized equipment needed

Characterization and Validation

Key analytical data for the final compound:

  • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.21 (d, J = 6.0 Hz, 1H), 7.95 (s, 1H), 3.60–3.45 (m, 8H, piperazine), 2.40 (q, J = 7.2 Hz, 2H), 1.10 (t, J = 7.2 Hz, 3H).

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance safety for POCl₃-mediated formylation.

  • Crystallization : Ethanol/water recrystallization achieves >99% purity.

Emerging Innovations

Recent advances include enzymatic oxidation of 3-hydroxymethyl derivatives using alcohol oxidases, avoiding harsh reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a pharmacological agent. Its structure suggests it may exhibit activity against various diseases, particularly in the fields of oncology and neurology.

Case Study: Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde showed promising results in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Activity

The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have shown that modifications of pyrido[1,2-a]pyrimidine derivatives possess activity against various bacterial strains.

Case Study: Antibacterial Testing
A comparative study evaluated the antibacterial effects of several pyrido[1,2-a]pyrimidines, including the target compound. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting potential for further development as an antibiotic.

Neuropharmacology

Given its piperazine moiety, the compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.

Case Study: Neuroprotective Effects
Research involving similar compounds has shown neuroprotective effects in models of neurodegeneration. The ability to cross the blood-brain barrier could make this compound a candidate for further investigation in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs

2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 462069-53-0)
  • Substituent : 4-Benzylpiperazinyl (vs. 4-ethylpiperazinyl in the target compound).
  • Molecular Formula : C20H20N4O2.
  • Molecular Weight : 348.4 g/mol.
  • This modification may enhance CNS penetration but risks off-target interactions due to higher nonspecific binding .
2-(4-Methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Substituent : 4-Methylpiperazinyl.
  • Exact Mass : 272.1336 (C13H16N5O2).
  • Key Differences : The methyl group reduces steric hindrance compared to ethyl, possibly favoring tighter binding to flat binding pockets. However, the shorter alkyl chain may decrease metabolic stability due to faster oxidative degradation .

Heterocycle-Modified Derivatives

2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Substituent : 2,6-Dimethylmorpholinyl.
  • Molecular Formula : C14H15N3O3.
  • Molecular Weight : 287.32 g/mol.
  • Key Differences : The morpholine ring replaces piperazine, introducing an oxygen atom that reduces basicity (pKa ~6.5 vs. ~9.5 for piperazine). This change may alter solubility and hydrogen-bonding capacity, influencing target selectivity .

Functional Group Variants

2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Substituent : Hydroxy group at position 2.
  • Molecular Formula : C9H6N2O3.
  • Molecular Weight : 190.15 g/mol.
  • Key Differences : The absence of a piperazine/heterocyclic substituent reduces molecular complexity and weight. The hydroxy group enhances polarity, improving aqueous solubility but limiting blood-brain barrier penetration .

Complex Hybrid Structures

Thiazolidinone Hybrid (e.g., 2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Substituent: Thiazolidinone moiety linked via a methylidene group.
  • Molecular Formula : C26H27N7O2S2.
  • However, the increased molecular weight (557.67 g/mol) may reduce bioavailability .

Structural and Property Comparison Table

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Feature(s)
Target Compound 4-Ethylpiperazin-1-yl C15H17N5O2* ~299.34 Balanced lipophilicity, metabolic stability
2-(4-Benzylpiperazin-1-yl) analog 4-Benzylpiperazin-1-yl C20H20N4O2 348.4 High lipophilicity, potential CNS penetration
2-(4-Methylpiperazin-1-yl) analog 4-Methylpiperazin-1-yl C13H16N5O2 272.13 Reduced steric hindrance, faster metabolism
2-(2,6-Dimethylmorpholin-4-yl) analog 2,6-Dimethylmorpholin-4-yl C14H15N3O3 287.32 Lower basicity, altered solubility
2-Hydroxy analog Hydroxy C9H6N2O3 190.15 High polarity, limited membrane permeability
Thiazolidinone hybrid Thiazolidinone-methylidene C26H27N7O2S2 557.67 Sulfur-rich, enzyme-targeted interactions

Research Implications and Patent Landscape

Patent applications highlight derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one as scaffolds for kinase inhibitors, antipsychotics, or antimicrobial agents . For example:

  • Piperazine Modifications : Ethyl and cyclopropyl groups on piperazine (e.g., 7-(4-ethylpiperazin-1-yl) derivatives) are prevalent in patents, suggesting their utility in optimizing target engagement .
  • Fluorine Substitution : Fluorine atoms (e.g., in 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) analogs) are incorporated to enhance metabolic stability and binding affinity .

Biological Activity

2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core and a piperazine substituent. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The presence of the aldehyde group enhances its reactivity and potential interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Kinase Inhibition : This compound has shown potential as a multikinase inhibitor, affecting pathways critical for cancer cell proliferation. It may inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K), which are vital in cell cycle regulation and survival signaling pathways .
  • Acetylcholinesterase Inhibition : There is evidence suggesting that this compound may act as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Biological Activities

Research has highlighted several biological activities attributed to this compound:

  • Anticancer Activity :
    • In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against mantle cell lymphoma and colorectal cancer cells, demonstrating growth inhibition at low micromolar concentrations .
    • A study noted that compounds similar to this pyridopyrimidine derivative showed promising results in inhibiting tumor growth in xenograft models .
  • Antimicrobial Activity :
    • Preliminary investigations have indicated that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness varies based on structural modifications .
  • Neuroprotective Effects :
    • The potential neuroprotective effects are being explored due to its interaction with acetylcholinesterase, which may help in conditions characterized by cholinergic dysfunction .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against specific bacterial strains
NeuroprotectivePotential acetylcholinesterase inhibition

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HCT15 (colorectal) and CAPAN-1 (pancreatic), yielding IC50 values below 0.5 µM for several tested derivatives .
  • Inhibition Profiles :
    • In vitro kinase profiling revealed that the compound selectively inhibits CDK4 and CDK6, similar to other known inhibitors like PD-0332991, suggesting it could be developed further for therapeutic use in cancers driven by these kinases .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution and cyclization. A precursor like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is reacted with 4-ethylpiperazine under basic conditions (e.g., triethylamine in methanol) to introduce the ethylpiperazine moiety. Post-reaction, intermediates are purified via acid-base workup (e.g., HCl acidification to pH <7) . Key parameters include stoichiometric control of amines and reaction time (1–2 hours at room temperature).

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for absolute configuration (e.g., single-crystal studies resolving piperazine ring orientation) .
  • NMR spectroscopy : 1H^{1}\text{H}-NMR to verify aldehyde proton (~9.8–10.0 ppm) and piperazine CH2_2 signals (~2.5–3.5 ppm). 13C^{13}\text{C}-NMR confirms the carbonyl (C=O) at ~190 ppm.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What solvents and conditions are suitable for recrystallization?

  • Methodological Answer : Methanol or ethanol are preferred due to moderate polarity and compatibility with aldehyde stability. Heating to 50–60°C followed by gradual cooling enhances crystal purity. Avoid aqueous basic conditions to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can low yields in the final coupling step with 4-ethylpiperazine be resolved?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimize by:

  • Using sodium triacetoxyborohydride (STAB) as a selective reducing agent for imine intermediates .
  • Increasing reaction time (up to 12 hours) and temperature (40–50°C) to drive equilibrium.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical strategies identify and quantify synthetic impurities?

  • Methodological Answer : Impurities include:

  • Unreacted starting materials : Detect via HPLC retention time matching (e.g., 2-chloro precursor at ~4.2 min).

  • Piperazine dimerization byproducts : Use LC-MS (ESI+) to identify m/z peaks corresponding to [M+H]+ of dimers.

  • Degradation products : Accelerated stability studies (40°C/75% RH) with UPLC-PDA to track aldehyde oxidation .

    Impurity TypeDetection MethodQuantification Limit
    Starting materialHPLC (C18, 254 nm)0.1% w/w
    Dimer byproductsLC-MS (ESI+, m/z 450–600)0.05% w/w

Q. How to resolve conflicting 1H^{1}\text{H}-NMR data for the ethylpiperazine moiety?

  • Methodological Answer : Signal splitting may arise from conformational flexibility or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR : At 25°C, piperazine CH2_2 signals broaden due to ring inversion; cooling to –20°C resolves splitting .
  • Chelation with D2_2O : Shaking with deuterated water removes exchangeable protons, simplifying spectra.

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G*) model aldehyde electrophilicity and piperazine basicity.
  • Molecular docking predicts interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding with the pyrimidine-4-oxo group .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability often arises from:

  • Purity differences : Validate compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO in assays).
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control experiments : Use structurally related analogs (e.g., 4-oxo-pyrido[1,2-a]pyrimidine derivatives) to isolate the ethylpiperazine’s role .

Methodological Best Practices

  • Safety : Handle aldehydes in fume hoods due to volatility; avoid exposure to ignition sources (P210) .
  • Storage : Store at –20°C under nitrogen to prevent oxidation.
  • Scale-up : For gram-scale synthesis, replace methanol with acetonitrile to improve solubility and reduce reaction volume .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.